(3-Bromobutyl)cyclopropane
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Overview
Description
(3-Bromobutyl)cyclopropane: is an organic compound with the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol . It consists of a cyclopropane ring attached to a butyl chain that is substituted with a bromine atom at the third carbon position. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromobutyl)cyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with 1,3-butadiene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Bromobutyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Elimination: Potassium tert-butoxide in an aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of (3-hydroxybutyl)cyclopropane.
Elimination: Formation of 3-butylcyclopropene.
Oxidation: Formation of (3-oxobutyl)cyclopropane or (3-carboxybutyl)cyclopropane.
Scientific Research Applications
(3-Bromobutyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromobutyl)cyclopropane involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of various intermediates and products that interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
- (3-Chlorobutyl)cyclopropane
- (3-Iodobutyl)cyclopropane
- (3-Fluorobutyl)cyclopropane
Comparison:
- Reactivity: (3-Bromobutyl)cyclopropane is more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts due to the weaker carbon-bromine bond.
- Applications: While all these compounds can be used in organic synthesis, this compound is often preferred for reactions requiring higher reactivity.
- Uniqueness: The presence of the bromine atom and the cyclopropane ring in this compound provides a unique combination of reactivity and structural features that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H13Br |
---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
3-bromobutylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-6(8)2-3-7-4-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
LLKFYJNYKHAZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CC1)Br |
Origin of Product |
United States |
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